methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate
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Description
Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C17H14ClN3O5S2 and its molecular weight is 439.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0063406 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class , which is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . The specific targets would depend on the functional groups attached to the benzothiadiazine ring .
Mode of Action
For instance, some act as positive allosteric modulators of the AMPA receptors . The specific mode of action of F2700-0273 would depend on its chemical structure and the nature of its target.
Biochemical Pathways
Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class are known to influence a variety of biochemical pathways, depending on their specific targets . For example, KATP channel activators can affect insulin secretion, while AMPA receptor modulators can influence synaptic transmission .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These properties significantly impact a drug’s bioavailability and therapeutic effect.
Result of Action
The effects of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary widely, depending on their specific targets and modes of action . For example, AMPA receptor modulators can enhance synaptic transmission, while KATP channel activators can stimulate insulin secretion .
Biological Activity
Methyl 4-{2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H14ClN3O4S |
Molecular Weight | 365.81 g/mol |
CAS Number | 899976-59-1 |
The structure includes a benzothiadiazine core, which is known for its significant biological activities, particularly in medicinal chemistry.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Interaction with Neurotransmitter Receptors : The compound has been shown to act as a positive allosteric modulator of the AMPA receptor. This interaction enhances synaptic transmission without the excitotoxicity associated with direct agonists .
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cellular signaling pathways. Such inhibition can lead to altered cell proliferation and survival rates.
- Modulation of Ion Channels : The compound's ability to modulate ion channels contributes to its neuroprotective properties.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Nootropic Effects : Enhances cognitive function by increasing acetylcholine release in the hippocampus .
- Neuroprotective Properties : Protects neurons from oxidative stress and excitotoxicity.
- Anti-inflammatory Activity : Exhibits potential in reducing neuroinflammation associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Cognitive Enhancement : In a rodent model, administration of the compound resulted in improved memory retention and learning capabilities compared to control groups. This was attributed to increased levels of neurotransmitters such as acetylcholine and serotonin in the brain .
- Neuroprotective Study : A study demonstrated that this compound could significantly reduce neuronal cell death in models of oxidative stress by inhibiting apoptotic pathways and enhancing antioxidant defenses.
- Enzyme Inhibition Research : In vitro assays indicated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting potential applications in oncology.
Properties
IUPAC Name |
methyl 4-[[2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKPWAKDUVBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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